molecular formula C19H16ClN5O2S B243924 2-(2-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

2-(2-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

Cat. No. B243924
M. Wt: 413.9 g/mol
InChI Key: DCXNPLCHAAWTCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide, also known as CETSA ligand, is a small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

2-(2-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide ligand works by binding to the target proteins and stabilizing them in cells or tissues. This allows for the isolation and identification of the stabilized proteins using mass spectrometry. The binding of 2-(2-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide ligand to the target proteins is reversible, which allows for the release of the stabilized proteins for downstream analysis.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide ligand has been shown to have minimal biochemical and physiological effects on cells and tissues, making it an ideal tool for identifying the target proteins of small molecules.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide ligand is its ability to identify the target proteins of small molecules, including those that are difficult to identify using traditional methods. Additionally, 2-(2-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide ligand has minimal biochemical and physiological effects on cells and tissues, making it an ideal tool for identifying target proteins in complex biological systems. However, one of the limitations of 2-(2-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide ligand is its limited applicability to certain types of proteins, such as those that are highly insoluble or those that are not expressed in cells or tissues.

Future Directions

There are several future directions for 2-(2-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide ligand research, including the development of more potent and selective 2-(2-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide ligands, the identification of new target proteins using 2-(2-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide ligand, and the application of 2-(2-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide ligand in the development of new drugs and therapies. Additionally, the use of 2-(2-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide ligand in combination with other techniques, such as CRISPR/Cas9 gene editing, could further enhance its utility in drug discovery and development.

Synthesis Methods

The synthesis method of 2-(2-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide ligand involves the reaction of 2-chlorophenol with 2-chloroacetyl chloride in the presence of an organic base to yield 2-(2-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline in the presence of a coupling agent to yield the final product, 2-(2-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide ligand.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide ligand is primarily used in drug discovery and development to identify the target proteins of small molecules. This is achieved by using 2-(2-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide ligand to stabilize the target proteins in cells or tissues, followed by the isolation and identification of the stabilized proteins using mass spectrometry. This approach has been shown to be effective in identifying the target proteins of various small molecules, including those that are difficult to identify using traditional methods.

properties

Molecular Formula

C19H16ClN5O2S

Molecular Weight

413.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

InChI

InChI=1S/C19H16ClN5O2S/c1-2-16-22-23-19-25(16)24-18(28-19)12-6-5-7-13(10-12)21-17(26)11-27-15-9-4-3-8-14(15)20/h3-10H,2,11H2,1H3,(H,21,26)

InChI Key

DCXNPLCHAAWTCF-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4Cl

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4Cl

Origin of Product

United States

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